Cas no 1185898-01-4 (Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)-)

Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)-, is a chiral amide derivative characterized by its stereospecific (2S) configuration and structural features, including a 3-chlorobenzyl substituent and a tertiary dimethyl group. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for biologically active molecules. The presence of the amino and amide functional groups enhances its utility in peptide mimicry and heterocyclic synthesis. Its defined stereochemistry ensures precise interactions in enantioselective applications. The 3-chlorophenyl moiety may contribute to increased lipophilicity, influencing pharmacokinetic properties. This compound is typically employed in research settings for the development of pharmacophores and tailored organic intermediates.
Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)- structure
1185898-01-4 structure
Product Name:Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)-
CAS No:1185898-01-4
MF:C13H19ClN2O
MW:254.755762338638
CID:6121623
Update Time:2025-05-21

Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)-
    • Inchi: 1S/C13H19ClN2O/c1-13(2,3)11(15)12(17)16-8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m1/s1
    • InChI Key: VTZDARMWPUUPFW-LLVKDONJSA-N
    • SMILES: C(NCC1=CC=CC(Cl)=C1)(=O)[C@@H](N)C(C)(C)C

Experimental Properties

  • Density: 1.123±0.06 g/cm3(Predicted)
  • Boiling Point: 421.4±35.0 °C(Predicted)
  • pka: 14.57±0.46(Predicted)

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Additional information on Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)-

Research Brief on Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)- (CAS: 1185898-01-4)

Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)- (CAS: 1185898-01-4) is a chiral small molecule that has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This compound, characterized by its unique structural features including a 3-chlorophenylmethyl group and a dimethyl-substituted butanamide backbone, has been investigated for its pharmacological properties and synthetic pathways. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic challenges and innovative approaches to producing Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)- with high enantiomeric purity. Researchers have employed asymmetric synthesis techniques, including chiral auxiliary-mediated reactions and enzymatic resolution, to achieve the desired stereochemistry. The compound's structural complexity necessitates precise control over reaction conditions to avoid racemization and ensure the integrity of the (2S)-configuration, which is critical for its biological activity.

In terms of biological activity, preliminary in vitro and in vivo studies suggest that Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)- exhibits promising interactions with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, recent findings indicate its potential as a modulator of gamma-aminobutyric acid (GABA) receptors, which could have implications for treating neurological disorders such as epilepsy and anxiety. Additionally, its role in inhibiting certain kinases has sparked interest in its application as an anticancer agent, with ongoing studies exploring its efficacy in preclinical models.

The pharmacokinetic profile of Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)- has also been a subject of investigation. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties, revealing moderate oral bioavailability and a favorable half-life in animal models. These findings are crucial for optimizing dosing regimens and formulating the compound for potential clinical use. However, challenges such as metabolic stability and potential drug-drug interactions remain areas of active research.

Beyond its therapeutic potential, the compound's mechanism of action at the molecular level has been elucidated through advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These structural insights have facilitated the design of derivatives with enhanced potency and selectivity, paving the way for structure-activity relationship (SAR) studies. Collaborative efforts between academic and industrial researchers have accelerated the development of novel analogs, with some candidates entering early-stage clinical trials.

In conclusion, Butanamide, 2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethyl-, (2S)- (CAS: 1185898-01-4) represents a versatile scaffold with significant potential in drug discovery. Its unique chemical properties and promising biological activities underscore the importance of continued research to fully exploit its therapeutic applications. Future studies should focus on addressing the remaining pharmacokinetic and safety challenges, as well as exploring its utility in combination therapies. This brief underscores the compound's relevance in the evolving landscape of chemical biology and medicinal chemistry, offering valuable insights for researchers and industry professionals alike.

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